1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry
Scientific Research Applications
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
The primary target of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is soluble epoxide hydrolase (s-EH) . This enzyme plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism .
Mode of Action
The compound inhibits soluble epoxide hydrolase (s-EH), which is involved in the metabolism of arachidonic acid . By inhibiting s-EH, the compound enhances the anti-hypertensive and anti-inflammatory activities of epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action . EETs have a vasodilatory action similar to endothelium-derived hyperpolarizing factor and may inhibit Nuclear factor alpha B (NF-alphaB) through a currently unknown mechanism .
Biochemical Pathways
The compound affects the cytochrome P450 pathway of arachidonic acid metabolism . By inhibiting s-EH, it prevents the breakdown of EETs to dihydroxyeicosatrienoic acids, thereby enhancing the anti-hypertensive and anti-inflammatory activities of EETs . It also inhibits NF-alphaB, a transcription factor implicated in cardiac hypertrophy .
Pharmacokinetics
Related compounds that inhibit s-eh have been shown to have improved pharmacokinetic properties, including higher maximum concentration (cmax), longer half-life (t1/2), and greater area under the curve (auc) .
Result of Action
The inhibition of s-EH by this compound results in enhanced anti-hypertensive and anti-inflammatory activities of EETs . This can lead to a reduction in blood pressure and inflammation, as well as inhibition of NF-alphaB, which is implicated in cardiac hypertrophy .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is being recognized . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the piperidine and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
- 1-(1-Acetylpiperidin-4-yl)acetic acid
- 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
- 12-(3-cyclohexyl-ureido)-dodecanoic acid
Uniqueness: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)13-4-2-10(3-5-13)14-7-9(6-12-14)11(16)17/h6-7,10H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIZPQWAMIIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.